3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
CAS No.: 913720-12-4
Cat. No.: VC3014644
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one - 913720-12-4](/images/structure/VC3014644.png)
Specification
CAS No. | 913720-12-4 |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one |
Standard InChI | InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12) |
Standard InChI Key | FCHBZUWVGUGJNH-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=CC=N2)NC1=O)C |
Canonical SMILES | CC1(C2=C(C=CC=N2)NC1=O)C |
Introduction
Chemical Structure and Properties
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is characterized by a bicyclic structure featuring a pyrrole ring fused with a pyridine ring. The compound has a molecular formula of C9H10N2O with a molecular weight of 162.19 g/mol . The structure contains a lactam functional group at the 2-position and two methyl groups attached to the carbon at position 3.
Physical Properties
The compound typically exists as a solid at room temperature. The physical properties of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one are summarized in Table 1.
Table 1: Physical Properties of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one
Property | Value |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
Physical State | Solid |
CAS Number | 109535-73-1 |
Synonyms | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one |
Structure-Activity Relationship
The fused pyrrole-pyridine ring system of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one confers unique electronic properties that influence its reactivity. The nitrogen atoms in both rings and the carbonyl oxygen serve as potential hydrogen bond acceptors, while the N-H of the pyrrole can act as a hydrogen bond donor. These features are critical for the compound's interactions with biological targets .
Synthesis Methods
Several synthetic routes have been developed for preparing 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one and its derivatives. These methods typically involve multi-step procedures with various reagents and reaction conditions.
General Synthesis Approaches
The synthesis of pyrrolo[3,2-b]pyridine compounds often begins with appropriately substituted pyridine derivatives. A common approach involves the formation of the pyrrole ring through cyclization reactions.
Chemical Reactions
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one can undergo various chemical transformations due to its reactive functional groups.
Reduction Reactions
The lactam (C=O) group at the 2-position can be reduced using appropriate reducing agents. As demonstrated in the synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, sodium borohydride in combination with boron trifluoride diethyl etherate effectively reduces the carbonyl group .
Substitution Reactions
The pyrrolo[3,2-b]pyridine scaffold can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring. The N-H of the pyrrole can also participate in substitution reactions to form N-substituted derivatives.
Functionalization Reactions
Functionalization of the pyrrolo[3,2-b]pyridine core can be achieved through various methods. For instance, introducing bromine at the 6-position creates a handle for further transformations via cross-coupling reactions .
Biological Activity
Pyrrolo[3,2-b]pyridine derivatives exhibit diverse biological activities, making them attractive scaffolds for drug development.
Enzyme Inhibition
While specific data for 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is limited, related compounds in the pyrrolo[2,3-b]pyridine series have shown significant activity as enzyme inhibitors. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibition of Janus kinase 3 (JAK3), which is involved in immune system signaling .
Structure-Activity Relationships in Biological Systems
The interaction of pyrrolo-pyridine compounds with biological targets is influenced by their structure. For JAK3 inhibitors, docking calculations have shown that the pyrrolo-pyridine scaffold interacts with the hinge region of the ATP-binding site, with the N-H acting as a hydrogen donor and the nitrogen atom as a hydrogen acceptor .
Research Applications
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one and its derivatives have several research applications across different scientific fields.
Medicinal Chemistry
The compound serves as an important scaffold in medicinal chemistry due to its structural features that enable binding to various biological targets. Its derivatives are being explored for potential therapeutic applications.
Synthetic Building Block
As a heterocyclic compound with multiple functional groups, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one can serve as a valuable building block for the synthesis of more complex molecules with potential biological activities.
Kinase Inhibitor Development
Related compounds in the pyrrolo-pyridine series are being investigated as kinase inhibitors, particularly targeting JAK3, mTOR, and PI3 kinases . These targets are involved in various disease processes, including cancer, inflammation, and immune disorders.
Comparison with Similar Compounds
3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is part of a broader family of heterocyclic compounds with varying structural features and biological properties.
Structural Variations
Several structural variations of the pyrrolo-pyridine scaffold exist, with differences in the position of the nitrogen atoms and the fusion pattern of the rings:
Table 3: Structural Comparison of Related Compounds
Compound | Ring Fusion | Position of N in Pyridine | Additional Substituents |
---|---|---|---|
3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | [3,2-b] | 1-position | Two methyl groups at C-3 |
3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | [2,3-b] | 7-position | Two methyl groups at C-3 |
1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | [3,2-c] | 5-position | N-methyl, 3-methyl, 3-(p-tolyl) |
Functional Differences
These structural variations lead to differences in chemical reactivity and biological activity. For example, the position of the nitrogen atom in the pyridine ring influences the electronic distribution in the molecule, affecting its interaction with biological targets. The [2,3-b] fusion pattern in pyrrolo-pyridines has shown particular promise in JAK3 inhibition .
Future Perspectives
The development and study of 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one and related compounds continue to be active areas of research, with several promising directions.
Drug Development Opportunities
The scaffold's potential for targeting kinases, particularly JAK3, mTOR, and PI3 kinases, provides opportunities for developing therapeutic agents for various diseases, including cancer, autoimmune disorders, and inflammatory conditions .
Synthetic Methodology Advancement
There is ongoing research to develop more efficient, economical, and environmentally friendly methods for synthesizing pyrrolo-pyridine compounds, including 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one .
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